trans-2-(4-Biphenyl)vinylboronic acid
Overview
Description
2-(Biphenyl-4-yl)vinylboronic acid: is an organoboron compound with the molecular formula C14H13BO2 . It is a derivative of boronic acid, featuring a vinyl group attached to a biphenyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Trans-2-(4-Biphenyl)vinylboronic acid, also known as (2-([1,1’-Biphenyl]-4-yl)vinyl)boronic acid, primarily targets two important enzymes: Carbonic Anhydrase and Fatty Acid Amide Hydrolase (FAAH) .
- Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes, including respiration, acid-base balance, and bone formation.
- Fatty Acid Amide Hydrolase (FAAH) : FAAH is involved in the breakdown of endocannabinoids, which are part of the body’s endocannabinoid system involved in various physiological processes .
Mode of Action
This compound acts as an inhibitor for both Carbonic Anhydrase and FAAH . By binding to these enzymes, it prevents them from performing their normal function, thereby altering the physiological processes they are involved in.
Biochemical Pathways
Given its inhibitory action on carbonic anhydrase and faah, it can be inferred that it affects the biochemical pathways involving these enzymes .
Result of Action
The inhibition of Carbonic Anhydrase and FAAH by this compound can lead to alterations in the physiological processes these enzymes are involved in. For instance, inhibition of Carbonic Anhydrase can affect respiration and acid-base balance, while inhibition of FAAH can influence the endocannabinoid system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its ability to bind to its target enzymes. Additionally, factors such as temperature and pH can influence its stability and activity .
Biochemical Analysis
Biochemical Properties
trans-2-(4-Biphenyl)vinylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase . These interactions suggest that this compound can modulate enzymatic activity, potentially affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, this compound can alter pH regulation within cells, impacting cellular functions such as proliferation and apoptosis . Additionally, its interaction with fatty acid amide hydrolase may affect lipid metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The boronic acid group in the compound forms reversible covalent bonds with the active sites of enzymes like carbonic anhydrase and fatty acid amide hydrolase . This binding inhibits the enzymatic activity, leading to downstream effects on metabolic and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, with potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve noticeable biochemical and cellular changes.
Metabolic Pathways
This compound is involved in metabolic pathways related to its target enzymes. By inhibiting carbonic anhydrase, it affects the regulation of bicarbonate and proton levels, influencing metabolic flux and pH balance within cells . Its interaction with fatty acid amide hydrolase impacts lipid metabolism, potentially altering the levels of fatty acid amides and related metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature facilitates its accumulation in lipid-rich environments, such as cell membranes . Binding proteins may also play a role in its localization and distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It is often found in the cytoplasm and associated with cellular membranes. Post-translational modifications and targeting signals may direct this compound to specific organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(biphenyl-4-yl)vinylboronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the hydroboration of 4-ethynylbiphenyl with a borane reagent such as pinacolborane (HBpin). This reaction is often catalyzed by transition metals like palladium or rhodium to ensure high yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of 2-(biphenyl-4-yl)vinylboronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Biphenyl-4-yl)vinylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.
Oxidation: Alcohols or ketones.
Reduction: Ethyl-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 2-(Biphenyl-4-yl)vinylboronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds. These biaryl compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In biological research, boronic acids are known to inhibit serine proteases and other enzymes. 2-(Biphenyl-4-yl)vinylboronic acid can be used to design enzyme inhibitors for therapeutic applications .
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-carbon bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Biphenylboronic acid
- Vinylboronic acid
Comparison: 2-(Biphenyl-4-yl)vinylboronic acid is unique due to the presence of both a biphenyl and a vinyl group. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronic acids like phenylboronic acid. The biphenyl group provides additional stability and electronic properties, making it more versatile in organic synthesis .
Properties
IUPAC Name |
[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGFVQIGQYKIL-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421729 | |
Record name | trans-2-(4-Biphenyl)vinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-23-5 | |
Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-(4-Biphenyl)vinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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